3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid
Description
3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid (hereafter referred to as the target compound) is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl group at position 5 and a propanoic acid side chain at position 2. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic heterocyclic benzothiazole system, which is often associated with biological activity in pharmaceuticals and agrochemicals . While commercial availability of the compound is discontinued , its structural analogs have been explored for antiviral, antibacterial, and antioxidant applications .
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)6-1-2-8-7(5-6)15-9(18-8)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEGGPMARRPYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885527-39-9 | |
| Record name | 3-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a trifluoromethyl-substituted aldehyde under acidic conditions.
Attachment of the Propanoic Acid Moiety: The resulting benzothiazole derivative is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group and benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Cavrotolimod (INN List 86)
- Structure: Contains an 8-oxo-7-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]-7,8-dihydropyrazino[2,3-d]pyridazin-5-yl acetic acid backbone .
- Key Differences: The target compound lacks the extended pyrazino-pyridazine system and acetic acid moiety present in cavrotolimod.
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid (6d)
- Structure: Features a thiazole ring substituted with a 4-cyanophenyl group and a propanoic acid side chain .
- Key Differences : Replaces the benzothiazole core with a simpler thiazole ring.
- Activity : Exhibits cytotoxic properties, with higher potency than the target compound’s trifluoromethyl-substituted analog (6e) .
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)
- Structure: Contains a benzimidazole ring with nitro and trifluoromethyl substituents, linked to a propenoic acid group .
- Key Differences : The benzimidazole core differs from benzothiazole in the replacement of sulfur with NH.
- Physicochemical Properties : Melting point = 279.4°C; IR peaks at 1716 cm⁻¹ (C=O stretch) .
Physicochemical Properties
- Melting Points: Target Compound: Not reported. 14b: 279.4°C . 6e: Not disclosed, but analogs with trifluoromethyl groups typically exhibit higher melting points due to increased crystallinity.
- Spectral Data: 14b: NMR (CDCl₃): δ 1.95 (3H, s, CH₃), 8.40 (1H, s, aromatic H) . 6e: IR peaks for C=O (1716 cm⁻¹) and NO₂ (1344 cm⁻¹) align with propanoic acid and nitro functionalities .
Biological Activity
3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid, with the CAS number 885527-39-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C11H8F3NO2S
- Molar Mass : 275.25 g/mol
- Structural Formula : Structural Formula
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound's mechanism of action is primarily attributed to its ability to intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells.
Key Findings :
- Cell Viability and IC50 Values :
- Mechanism of Action :
Study 1: Antiproliferative Activity
A detailed study assessed the antiproliferative effects of this compound on three pancreatic cancer cell lines (Panc-1, AsPC-1, BxPC-3). The compound was tested at varying concentrations over different time frames:
| Cell Line | IC50 (µM) | Time (hours) |
|---|---|---|
| BxPC-3 | 0.051 | 24 |
| Panc-1 | 0.066 | 24 |
| WI38 | 0.36 | 24 |
The results indicated that the compound exhibited a stronger antiproliferative effect on cancerous cells compared to normal cells .
Study 2: Comparative Analysis with Standard Drugs
In comparative studies with standard anticancer drugs like Doxorubicin (DOX), this compound demonstrated superior efficacy in inhibiting cell proliferation in pancreatic cancer models. This suggests a promising avenue for further research into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical route involves:
- Step 1 : Condensation of 2-aminothiophenol derivatives with trifluoromethyl-substituted ketones to form the benzothiazole core.
- Step 2 : Alkylation or nucleophilic substitution to introduce the propanoic acid moiety.
- Step 3 : Acidic or basic workup for cyclization and purification via recrystallization (e.g., methanol or ethanol) .
- Key reagents: trifluoroacetic anhydride, thionyl chloride, and sodium borohydride for intermediate reductions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the benzothiazole ring substitution pattern and propanoic acid chain integration (e.g., δ ~2.5–3.5 ppm for CH2 groups adjacent to the carboxylic acid) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-F stretches at 1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the thiazole ring. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for benzothiazole ring formation.
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
- Yield Tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .
Q. What strategies resolve contradictory data in biological activity assays?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments under controlled pH and temperature to ensure reproducibility.
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cellular viability assays (MTT) to cross-validate activity .
- Structural Modifications : Test derivatives (e.g., esterified propanoic acid) to isolate the pharmacophore responsible for observed effects .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on the benzothiazole core’s π-π stacking and hydrogen-bonding potential.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for interaction .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., carboxylic acid’s plasma protein binding) .
Q. What protocols ensure safe handling of toxic byproducts during synthesis?
- Methodological Answer :
- Waste Segregation : Separate halogenated byproducts (e.g., chloro intermediates) from aqueous waste; use licensed disposal services for heavy metals .
- In Situ Monitoring : Employ FTIR or GC-MS to detect volatile toxicants (e.g., thiol byproducts) during reactions .
- Protective Equipment : Use gloveboxes for air-sensitive steps and fume hoods for steps releasing HF (from trifluoromethyl group degradation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
